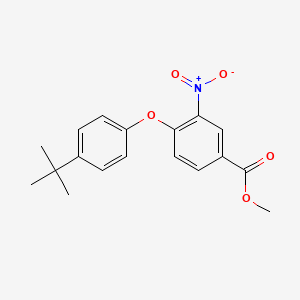

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a methyl ester group, a nitro group, and a tert-butylphenoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-hydroxybenzoate to introduce the nitro group. This is followed by the etherification of the resulting nitro compound with 4-tert-butylphenol under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation: The tert-butyl group can be oxidized under strong oxidative conditions to form corresponding alcohols or ketones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Methyl 4-(4-tert-butylphenoxy)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: Oxidized derivatives of the tert-butyl group.

Scientific Research Applications

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate can be compared with other similar compounds such as:

Methyl 2-(4-tert-butylphenoxy)acetate: Similar in structure but lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

4-tert-Butylphenyl glycidyl ether: Contains a glycidyl ether group instead of the nitrobenzoate structure, leading to different applications and reactivity.

Methyl 4-tert-butylbenzoate: Lacks the nitro and phenoxy groups, making it less complex and with different chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C16H18N1O4

- Molecular Weight : 286.32 g/mol

- CAS Number : 18595-14-7

The compound features a nitro group, which is often associated with increased biological activity due to its electrophilic nature, allowing it to interact with various biological molecules.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.025 | 0.050 |

| Bacillus cereus | 0.010 | 0.020 |

| Pseudomonas aeruginosa | 0.020 | 0.040 |

The results indicated that this compound exhibited significant antibacterial activity, outperforming conventional antibiotics such as ampicillin and streptomycin in some cases .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrated antifungal properties in vitro. The following table summarizes its antifungal activity against selected fungal strains:

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Candida albicans | 0.015 | 0.030 |

| Aspergillus niger | 0.020 | 0.040 |

| Trichophyton mentagrophytes | 0.025 | 0.050 |

The compound's efficacy against these fungal strains suggests its potential as a therapeutic agent for fungal infections .

Anticancer Activity

Emerging research has also explored the anticancer properties of this compound. A study investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Cytotoxicity Assessment

Using the MTT assay, the cytotoxic effects were evaluated:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The results indicated that the compound significantly inhibited cell proliferation in both cancer cell lines, with lower IC50 values suggesting higher potency compared to other tested compounds .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Cell Wall Synthesis : Similar to other nitro compounds, it may interfere with bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial and cancer cells, contributing to its cytotoxic effects.

Properties

IUPAC Name |

methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-18(2,3)13-6-8-14(9-7-13)24-16-10-5-12(17(20)23-4)11-15(16)19(21)22/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMJBJQMTDCJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.